Cas no 1251331-67-5 (2-(2,2,2-trifluoroethoxy)ethane-1-thiol)

2-(2,2,2-Trifluoroethoxy)ethane-1-thiol is a fluorinated thiol compound characterized by its trifluoroethoxy and thiol functional groups. This structure imparts unique reactivity and physicochemical properties, making it valuable in organic synthesis and materials science. The presence of the thiol group enables thiol-ene click chemistry, facilitating efficient conjugation with alkenes or other thiol-reactive species. The trifluoroethoxy moiety enhances lipophilicity and metabolic stability, which is advantageous in pharmaceutical and agrochemical applications. Its fluorinated chain also contributes to low surface energy, useful in coatings and surface modifications. The compound is typically handled under inert conditions due to the thiol group's sensitivity to oxidation. It serves as a versatile intermediate for synthesizing fluorinated derivatives with tailored properties.
2-(2,2,2-trifluoroethoxy)ethane-1-thiol structure
1251331-67-5 structure
商品名:2-(2,2,2-trifluoroethoxy)ethane-1-thiol
CAS番号:1251331-67-5
MF:C4H7F3OS
メガワット:160.157990694046
CID:5969444
PubChem ID:61490314

2-(2,2,2-trifluoroethoxy)ethane-1-thiol 化学的及び物理的性質

名前と識別子

    • 2-(2,2,2-trifluoroethoxy)ethane-1-thiol
    • EN300-1600781
    • AKOS010751434
    • 1251331-67-5
    • インチ: 1S/C4H7F3OS/c5-4(6,7)3-8-1-2-9/h9H,1-3H2
    • InChIKey: FDZDWMWERSJKDI-UHFFFAOYSA-N
    • ほほえんだ: SCCOCC(F)(F)F

計算された属性

  • せいみつぶんしりょう: 160.01697050g/mol
  • どういたいしつりょう: 160.01697050g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 9
  • 回転可能化学結合数: 3
  • 複雑さ: 72.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 10.2Ų

2-(2,2,2-trifluoroethoxy)ethane-1-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1600781-0.25g
2-(2,2,2-trifluoroethoxy)ethane-1-thiol
1251331-67-5
0.25g
$1300.0 2023-06-04
Enamine
EN300-1600781-0.5g
2-(2,2,2-trifluoroethoxy)ethane-1-thiol
1251331-67-5
0.5g
$1357.0 2023-06-04
Enamine
EN300-1600781-0.05g
2-(2,2,2-trifluoroethoxy)ethane-1-thiol
1251331-67-5
0.05g
$1188.0 2023-06-04
Enamine
EN300-1600781-5000mg
2-(2,2,2-trifluoroethoxy)ethane-1-thiol
1251331-67-5
5000mg
$1614.0 2023-09-23
Enamine
EN300-1600781-500mg
2-(2,2,2-trifluoroethoxy)ethane-1-thiol
1251331-67-5
500mg
$535.0 2023-09-23
Enamine
EN300-1600781-2500mg
2-(2,2,2-trifluoroethoxy)ethane-1-thiol
1251331-67-5
2500mg
$1089.0 2023-09-23
Enamine
EN300-1600781-0.1g
2-(2,2,2-trifluoroethoxy)ethane-1-thiol
1251331-67-5
0.1g
$1244.0 2023-06-04
Enamine
EN300-1600781-100mg
2-(2,2,2-trifluoroethoxy)ethane-1-thiol
1251331-67-5
100mg
$490.0 2023-09-23
Enamine
EN300-1600781-10000mg
2-(2,2,2-trifluoroethoxy)ethane-1-thiol
1251331-67-5
10000mg
$2393.0 2023-09-23
Enamine
EN300-1600781-50mg
2-(2,2,2-trifluoroethoxy)ethane-1-thiol
1251331-67-5
50mg
$468.0 2023-09-23

2-(2,2,2-trifluoroethoxy)ethane-1-thiol 関連文献

2-(2,2,2-trifluoroethoxy)ethane-1-thiolに関する追加情報

Professional Introduction to 2-(2,2,2-trifluoroethoxy)ethane-1-thiol (CAS No. 1251331-67-5)

2-(2,2,2-trifluoroethoxy)ethane-1-thiol, identified by its Chemical Abstracts Service (CAS) number 1251331-67-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of fluorinated ethers, characterized by the presence of a trifluoroethyl group and a thiol functional group. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.

The thiol group (-SH) in 2-(2,2,2-trifluoroethoxy)ethane-1-thiol serves as a versatile nucleophile, enabling its participation in a wide range of chemical reactions such as nucleophilic substitution, oxidation, and disulfide bond formation. This reactivity is particularly useful in drug discovery and development, where thiol-containing compounds are often employed as key structural motifs in small-molecule drugs. The presence of the trifluoroethyl group enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for further functionalization.

Recent advancements in medicinal chemistry have highlighted the potential of fluorinated thiol compounds as pharmacophores. The fluorine atoms in the trifluoroethyl moiety contribute to the compound's electronic properties, influencing its binding affinity and pharmacokinetic behavior. For instance, fluorine substitution has been shown to improve drug-like properties such as solubility, bioavailability, and resistance to enzymatic degradation. This has led to increased interest in 2-(2,2,2-trifluoroethoxy)ethane-1-thiol as a building block for novel therapeutic agents.

In materials science, the unique combination of fluorine and sulfur in 2-(2,2,2-trifluoroethoxy)ethane-1-thiol makes it a promising candidate for applications in advanced polymers and coatings. The thiol group can participate in cross-linking reactions to form stable networks, while the trifluoroethyl group imparts thermal stability and chemical resistance. These properties are particularly valuable in high-performance materials used in aerospace, electronics, and automotive industries.

One of the most compelling aspects of 2-(2,2,2-trifluoroethoxy)ethane-1-thiol is its role in synthetic chemistry. The compound can be readily modified through various functionalization strategies to produce derivatives with tailored properties. For example, its reaction with metal catalysts can lead to the formation of complex organometallic species, which are useful in cross-coupling reactions. Additionally, its ability to undergo thiol-ene click chemistry opens up possibilities for constructing conjugated polymers and hydrogels with applications in biomedicine and nanotechnology.

Current research is exploring the therapeutic potential of thiol-containing compounds derived from CAS No 1251331-67-5. Studies have demonstrated that certain fluorinated thiols exhibit potent antimicrobial and anti-inflammatory activities. The ability of these compounds to interact with biological targets at the molecular level makes them attractive candidates for developing new treatments against infectious diseases and chronic conditions. Furthermore, the structural flexibility of (trifluoroethoxy)ethane-1-thiol allows for modifications that can enhance its selectivity and reduce off-target effects.

The synthesis of (trifluoroethoxy)ethane-1-thiol involves multi-step organic transformations that highlight its synthetic utility. Key steps include the introduction of the trifluoroethyl group followed by thiolation at the terminal carbon atom. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it more feasible to produce this compound on an industrial scale. This progress is crucial for supporting ongoing research and commercial applications.

The chemical properties of CAS No 1251331-67-5 also make it a valuable tool for studying molecular interactions at the interface of chemistry and biology. Its ability to form stable complexes with proteins and other biomolecules has been exploited in drug design studies aimed at modulating enzyme activity and receptor binding. Such investigations are essential for understanding disease mechanisms and developing targeted therapies.

In conclusion,(trifluoroethoxy)ethane-1-thiol (CAS No 1251331-67-5) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features combined with its reactivity make it a versatile intermediate for drug discovery, material science,and advanced chemical synthesis. As research continues to uncover new possibilities for this molecule,its significance is expected to grow, driving innovation in pharmaceuticals, polymers,and other high-tech industries.

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